N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine

Lipophilicity LogP Structure-Property Relationship

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine (CAS 207553-19-3) is a chiral non-racemic β-hydroxylamino sulfoxide derivative, with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol. It possesses a defined (R)-configuration at the sulfur stereogenic center of the benzenesulfinyl group, placing it within the broader class of enantiopure sulfinyl auxiliaries used in asymmetric synthesis.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
CAS No. 207553-19-3
Cat. No. B12571407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine
CAS207553-19-3
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)CS(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2S/c16-15-14(12-7-3-1-4-8-12)11-18(17)13-9-5-2-6-10-13/h1-10,16H,11H2/t18-/m1/s1
InChIKeyMRPYZHKVEDZSQD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine (CAS 207553-19-3): Chiral Sulfinyl Hydroxylamine for Asymmetric Synthesis


N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine (CAS 207553-19-3) is a chiral non-racemic β-hydroxylamino sulfoxide derivative, with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . It possesses a defined (R)-configuration at the sulfur stereogenic center of the benzenesulfinyl group, placing it within the broader class of enantiopure sulfinyl auxiliaries used in asymmetric synthesis . The compound was first reported in the context of stereospecific and stereoselective synthesis of β-oximino and β-hydroxylamino sulfoxides .

Procurement Precision: Why N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine Cannot Be Replaced by a Generic Sulfinyl Hydroxylamine


Generic substitution within the class of β-hydroxylamino sulfoxides is not feasible because three structural features simultaneously govern the compound's physicochemical and stereochemical properties: (i) the absolute (R)-configuration at the sulfinyl sulfur atom, which determines the direction and magnitude of asymmetric induction in stereoselective transformations ; (ii) the specific N-hydroxylamine functionality (as opposed to the corresponding oxime or N-alkylated variants), which alters hydrogen-bonding patterns and nucleophilicity ; and (iii) the unsubstituted benzenesulfinyl aryl group, which differs in both steric bulk and electronic character from para-substituted analogs such as the 4-methylphenyl (tosyl) derivative (CAS 84736-65-2) [1]. Interchanging any of these elements would yield a different compound with distinct reactivity and selectivity profiles.

Quantitative Differentiation Evidence for N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine


Lipophilicity Comparison: Benzenesulfinyl vs. 4-Methylphenyl (Tosyl) Analog

The target compound (benzenesulfinyl derivative) exhibits a calculated LogP of 3.54, which is 0.56 log units higher than the 4-methylphenyl (tosyl) analog CAS 84736-65-2 (LogP 2.98) [1]. This difference reflects the greater lipophilicity imparted by the unsubstituted phenyl sulfinyl group relative to the para-methyl-substituted aryl variant, potentially affecting solubility, membrane permeation, and chromatographic behavior.

Lipophilicity LogP Structure-Property Relationship Sulfinyl Auxiliaries

Topological Polar Surface Area (TPSA) Differentiation from Tosyl Analog

The target compound has a calculated Topological Polar Surface Area (TPSA) of 68.87 Ų , compared to a calculated TPSA of 49.66 Ų for the 4-methylphenyl (tosyl) analog (CAS 84736-65-2) [1]. The higher PSA for the target compound indicates greater polarity and potential for hydrogen-bonding interactions, which is consistent with the unsubstituted phenyl sulfinyl group presenting less steric shielding of the polar sulfinyl oxygen.

Polar Surface Area Drug-likeness Physicochemical Property Sulfinyl Hydroxylamines

Molecular Weight Distinction: Benzenesulfinyl vs. 4-Methylphenyl Analog

The target compound has a molecular weight of 259.32 g/mol , whereas the 4-methylphenyl analog (CAS 84736-65-2) has a molecular weight of 273.36 g/mol [1], a difference of 14.04 g/mol corresponding to the additional methylene (-CH2-) group in the para-methyl substituent. This difference in molecular weight directly impacts molar concentrations in stoichiometric reactions.

Molecular Weight Physicochemical Property Chiral Sulfoxide Structure-Property Relationship

Chiral Configuration Integrity: Enantiopure (R)-Sulfinyl Stereocenter

The compound is synthesized via a stereospecific route starting from enantiopure sulfinate esters, yielding the product with retention of configuration at the sulfur atom . While specific enantiomeric excess (ee) values are not available in the accessible literature, the stereospecific nature of the synthesis reported by Annunziata et al. implies high configurational integrity, consistent with the general behavior of enantiopure sulfoxides prepared through this methodology [1].

Enantiomeric Purity Chiral Auxiliary Asymmetric Synthesis Sulfoxide Configuration

Procurement-Driven Application Scenarios for N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine


Asymmetric Synthesis of β-Amino Alcohols via Chiral Sulfoxide Chemistry

The (R)-benzenesulfinyl group serves as a chiral auxiliary to direct the stereoselective reduction or nucleophilic addition to the adjacent imine/oxime functionality, enabling the preparation of enantiomerically enriched β-amino alcohols. The unsubstituted phenyl sulfinyl group provides a distinct steric and electronic environment compared to tosyl analogs , which may influence the diastereomeric ratio of the reduction products.

Chiral Ligand Precursor for Enantioselective Catalysis

The compound's N-hydroxylamine functionality and chiral sulfinyl group can be elaborated into bidentate or tridentate ligands for metal-catalyzed asymmetric reactions. The specific LogP (3.54) and TPSA (68.87 Ų) properties may affect catalyst solubility and mass transfer in biphasic or supported catalytic systems.

Chromatographic Method Development for Chiral Sulfoxide Analysis

The calculated physicochemical properties (LogP, TPSA) provide starting parameters for developing chiral HPLC or SFC methods. Since the compound has a higher LogP than its 4-methylphenyl analog [1], reversed-phase and chiral stationary phase retention behavior can be predicted to differ, guiding mobile phase selection.

Reference Standard for Configurational Assignment of β-Hydroxylamino Sulfoxides

As a stereospecifically synthesized (R)-configured sulfoxide, this compound can serve as a reference standard for assigning absolute configuration in related β-hydroxylamino sulfoxides using NMR and chiroptical methods, as established within the broader sulfinyl auxiliary methodology .

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